molecular formula C7H15O5P B091671 Methyl diethylphosphonoacetate CAS No. 1067-74-9

Methyl diethylphosphonoacetate

Cat. No.: B091671
CAS No.: 1067-74-9
M. Wt: 210.16 g/mol
InChI Key: CTSAXXHOGZNKJR-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Methyl diethylphosphonoacetate can be synthesized through the reaction of methyl chloroacetate with triethyl phosphite. The reaction is typically carried out by heating the mixture at 135°C for 10 hours, resulting in a high yield of the desired product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

Methyl diethylphosphonoacetate undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong bases, acids, and specific catalysts. The major products formed from these reactions depend on the specific reactants and conditions used.

Comparison with Similar Compounds

Methyl diethylphosphonoacetate can be compared with similar compounds such as:

  • Diethyl phosphonoacetate
  • Trimethyl phosphonoacetate
  • Triethyl phosphonoacetate

These compounds share similar chemical structures and reactivity but differ in their specific applications and properties. This compound is unique in its versatility and wide range of applications in various scientific fields .

Properties

IUPAC Name

methyl 2-diethoxyphosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O5P/c1-4-11-13(9,12-5-2)6-7(8)10-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSAXXHOGZNKJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50147732
Record name Methyl diethylphosphonoacetate
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Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067-74-9
Record name Methyl (diethylphosphono)acetate
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Record name Methyl diethylphosphonoacetate
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Record name 1067-74-9
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Record name Methyl diethylphosphonoacetate
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Record name Methyl diethylphosphonoacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Methyl diethylphosphonoacetate react with lithium bases, and what are the structural characteristics of the resulting species?

A: In solvents like tetrahydrofuran (THF), this compound (1b) reacts with lithium bases to form anionic species (2). These species exist in equilibrium as aggregates (2A), externally solvated monomeric ion pairs (2M), and, to a lesser extent in THF, triple ions (2T) and free ions (2–). The specific distribution of these species depends on the solvent and the presence of excess this compound. [] Interestingly, when 1b is in slight excess, intermediate species (I) form. These species involve a neutral 1b molecule acting as a bidentate ligand to a lithium cation, with the remaining lithium coordination sites occupied by either 2–, another 1b acting as a monodentate ligand, or solvent molecules. [] NMR and IR spectroscopy reveal that the structure of 1b within these intermediate species is significantly perturbed, as evidenced by shifts in 31P and 13C carbonyl signals and changes in the carbonyl stretching frequency (νCO). []

Q2: Can you elaborate on the role of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotonation of this compound in the presence of lithium salts?

A: DBU plays a multifaceted role in this reaction. Firstly, it acts as a deaggregating agent for both lithium chloride and the aggregated anionic species (2A). [, ] Secondly, DBU facilitates the deprotonation of 1b within the intermediate species (I). [] Lastly, it enhances the rate of proton exchange between the anionic species (2) and free 1b. [] The relative prominence of these effects depends on the concentration of DBU. Infrared spectroscopy studies suggest that the reaction proceeds through an intermediate formed by the chelation of the bidentate phosphonate with a lithium cation or an ion pair, which is then deaggregated by DBU. []

Q3: How does this compound participate in the synthesis of cis-polyenes?

A: this compound plays a crucial role in the stereoselective synthesis of cis-polyenes through Wittig-type reactions. [] For instance, it reacts with 4-hydroxybut-2-enolide and its 2- and 3-methyl analogs to exclusively yield the half esters of the corresponding cis,trans-muconates. [] This reaction showcases the compound's ability to control the stereochemistry around newly formed carbon-carbon double bonds.

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